molecular formula C9H11KO3S B13737465 Potassium cumenesulfonate

Potassium cumenesulfonate

Cat. No.: B13737465
M. Wt: 238.35 g/mol
InChI Key: MYGBBCKCTXSGOB-UHFFFAOYSA-M
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Description

Potassium cumenesulfonate is a potassium salt of cumenesulfonic acid, which is an aromatic sulfonic acid. It is commonly used as a surfactant and hydrotrope in various industrial and cosmetic applications. The compound is known for its ability to enhance the solubility of other substances in water, making it a valuable ingredient in formulations that require effective dissolution and distribution of components.

Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium cumenesulfonate is typically synthesized through a sulfonation reaction. The process involves the reaction of cumene (isopropylbenzene) with sulfur trioxide or concentrated sulfuric acid. The resulting cumenesulfonic acid is then neutralized with potassium hydroxide or potassium carbonate to form this compound .

Industrial Production Methods

In industrial settings, the sulfonation reaction is often carried out in a continuous reactor, such as a falling film reactor. This method allows for efficient and controlled sulfonation of cumene. The reaction conditions typically involve a mole ratio of sulfur trioxide to cumene of 1:1 and a temperature range of 30-60°C. After the sulfonation, the product is neutralized with potassium hydroxide or potassium carbonate to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Potassium cumenesulfonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonate group to other functional groups.

    Substitution: The sulfonate group can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield cumenesulfonic acid, while substitution reactions can produce various substituted aromatic compounds.

Scientific Research Applications

Potassium cumenesulfonate has a wide range of applications in scientific research and industry:

Mechanism of Action

The primary mechanism by which potassium cumenesulfonate exerts its effects is through its surfactant properties. As a surfactant, it reduces the surface tension of water, allowing for better mixing and solubilization of hydrophobic substances. This property is particularly useful in formulations where uniform distribution of ingredients is essential. The compound interacts with molecular targets such as hydrophobic regions of proteins and other macromolecules, facilitating their solubilization and stabilization.

Comparison with Similar Compounds

Potassium cumenesulfonate is part of a broader class of aromatic sulfonates, which includes compounds like:

  • Sodium cumenesulfonate
  • Potassium toluenesulfonate
  • Sodium xylenesulfonate
  • Potassium xylenesulfonate

Uniqueness

What sets this compound apart from these similar compounds is its specific molecular structure, which imparts unique solubilizing and surfactant properties. While other sulfonates like sodium cumenesulfonate and potassium toluenesulfonate also function as surfactants, this compound is particularly effective in enhancing the solubility of hydrophobic substances in aqueous solutions .

Properties

Molecular Formula

C9H11KO3S

Molecular Weight

238.35 g/mol

IUPAC Name

potassium;2-propan-2-ylbenzenesulfonate

InChI

InChI=1S/C9H12O3S.K/c1-7(2)8-5-3-4-6-9(8)13(10,11)12;/h3-7H,1-2H3,(H,10,11,12);/q;+1/p-1

InChI Key

MYGBBCKCTXSGOB-UHFFFAOYSA-M

Canonical SMILES

CC(C)C1=CC=CC=C1S(=O)(=O)[O-].[K+]

Origin of Product

United States

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